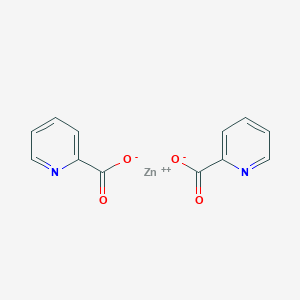
Zinc Picolinate
Overview
Description
Zinc picolinate is a compound formed by the chelation of zinc with picolinic acid. This chelation enhances the bioavailability of zinc, making it a popular choice for dietary supplements. Zinc is an essential trace element involved in numerous biological processes, including immune function, cell growth, and DNA synthesis. This compound is particularly noted for its superior absorption in the gastrointestinal tract compared to other zinc supplements .
Mechanism of Action
Target of Action
Zinc Picolinate is a form of the essential mineral zinc, which is required for a number of bodily functions. It is involved in numerous biological functions and has the capacity to bind to more than 300 enzymes and more than 2000 transcriptional factors . The primary targets of this compound are these enzymes and transcriptional factors, where it plays a crucial role in their functioning .
Mode of Action
This compound interacts with its targets by binding to them, thereby influencing their activity. This interaction results in changes in various cellular functions such as the response to oxidative stress, homeostasis, immune responses, DNA replication, DNA damage repair, cell cycle progression, apoptosis, and aging .
Biochemical Pathways
This compound affects numerous biochemical pathways. It plays a significant role in the synthesis of protein and collagen, contributing to wound healing and maintaining healthy skin . It is also involved in the functioning of over 200 enzymes, including RNA and DNA polymerase, alcohol dehydrogenase, and alkaline phosphatase . Furthermore, it plays a key role in genetic expression, cell division, and growth .
Pharmacokinetics
The absorption of zinc after oral administration of this compound is shown to be effective .
Result of Action
The molecular and cellular effects of this compound’s action are vast. It is involved in neurotransmitter synthesis and helps in maintaining proper brain function, memory, and learning abilities . This compound also contributes to the maintenance of healthy skin, hair, and nails, as it is involved in collagen synthesis and acts as an antioxidant, protecting the cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dietary factors can determine zinc absorption . Furthermore, zinc status is associated with inflammation, oxidative stress, lipid, and glucose metabolism . Therefore, factors affecting these conditions can potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Zinc Picolinate plays a significant role in biochemical reactions. It is involved in the composition of numerous protein structural components, such as various metalloenzymes and hemoglobinases . These proteins and enzymes interact with this compound, which plays a regulatory role in the human body .
Cellular Effects
This compound can influence cell function by participating in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its various roles in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability, retaining its properties and effectiveness for a long period of time
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc picolinate can be synthesized through a single-pot process involving the hydrosulphonation of alpha picoline with sulfuric acid, followed by heating the reaction mixture between 150°C to 210°C. The resulting alpha picolinic acid sulfate is then treated with a zinc salt solution to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with picolinic acid in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the zinc oxide. The resulting solution is then filtered, and the this compound is precipitated out by adjusting the pH .
Chemical Reactions Analysis
Types of Reactions: Zinc picolinate primarily undergoes chelation reactions due to the presence of picolinic acid. It can also participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Chelation: Picolinic acid and zinc oxide in an aqueous solution.
Substitution: Various metal salts in aqueous or organic solvents.
Major Products:
Chelation: this compound.
Substitution: Metal picolinates (e.g., copper picolinate, iron picolinate).
Scientific Research Applications
Zinc picolinate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Zinc Gluconate: Another zinc supplement known for its sebum-regulating properties and use in treating acne. .
Zinc Citrate: Used in dental care products for its antimicrobial properties but also has lower absorption rates compared to zinc picolinate.
Uniqueness of this compound: this compound stands out due to its superior bioavailability, making it more effective in increasing zinc levels in the body. This makes it a preferred choice for dietary supplements aimed at addressing zinc deficiency and supporting overall health .
Properties
IUPAC Name |
zinc;pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.Zn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVUUBRKFZWXRN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170814 | |
| Record name | Zinc picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17949-65-4 | |
| Record name | Zinc picolinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17949-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc picolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017949654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc picolinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc, bis(2-pyridinecarboxylato-κN1,κO2)-, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | picolinic acid zinc chelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC PICOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO92O31SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does zinc picolinate exert its antioxidant effects?
A1: While the exact mechanism is not fully elucidated, research suggests this compound may decrease oxidative stress markers like malondialdehyde, 8-isoprostane, and 4-hydroxyalkenal. [] This reduction in oxidative damage is potentially linked to its ability to decrease the expression of heat shock protein 70 (Hsp70). [] Additionally, it may prevent the increase in Bax expression, a protein involved in apoptosis, suggesting a protective effect against cellular damage. []
Q2: Does this compound influence inflammation?
A2: Studies show that this compound can reduce tumor necrosis factor-alpha (TNF-α) levels in the kidneys. [] TNF-α is a key inflammatory cytokine, and its reduction suggests an anti-inflammatory role for this compound.
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Researchers utilize various techniques, including:
- Electron Spin Resonance (ESR): To study the magnetic properties and coordination environment of manganese-substituted this compound crystals. []
- Electron-Nuclear Double Resonance (ENDOR): For analyzing the hyperfine interactions of metal complexes like copper picolinate in various matrices, providing insights into the electronic structure. []
Q4: Is there evidence of this compound's use as a catalyst?
A4: Research indicates that this compound exhibits catalytic activity in the thermal decomposition of hexamethylene di-n-butylurethane (HDU-B) to produce 1,6-hexamethylene diisocyanate (HDI). []
Q5: How does its catalytic performance compare to other metal picolinates?
A5: Studies show that this compound demonstrates superior catalytic activity compared to other metal picolinates in the aforementioned reaction. [] This suggests its potential for specific industrial applications.
Q6: How is this compound absorbed in the body?
A6: this compound is believed to be absorbed more efficiently than other forms of zinc supplements, potentially due to the role of picolinic acid, a natural chelator found in the body. [, ] This improved absorption is thought to be linked to the formation of a zinc-picolinate complex in the digestive tract. [, ]
Q7: Does this compound impact tumor development?
A7: In a study on Japanese quails, while this compound supplementation didn't affect the overall number of leiomyomas (benign tumors), it did significantly reduce their size compared to the control group. [] This suggests a potential role in influencing tumor growth, warranting further investigation in humans.
Q8: Can this compound be beneficial in heat stress conditions?
A8: Studies in heat-stressed rabbits showed that zinc supplementation, particularly in the form of this compound, helped improve semen quality, conception rates, and antioxidant status. [] These findings highlight its potential as a dietary supplement to mitigate the adverse effects of heat stress on reproductive health.
Q9: Are there specific drug delivery systems being explored for this compound?
A9: While specific drug delivery systems for this compound were not explicitly mentioned in the provided research, one study investigated the use of zinc oxide nanoparticles synthesized with Momordica charantia extract. [] These nanoparticles, when co-administered with the M. charantia extract, demonstrated promising antioxidant and anti-hemolytic effects in a high-glucose environment, suggesting a potential targeted approach for managing oxidative stress in conditions like diabetes. Further research is needed to explore targeted delivery strategies for enhancing the efficacy and minimizing potential side effects of this compound.
Q10: How is the zinc content in biological samples measured?
A10: Atomic Absorption Spectrophotometry (AAS) is a widely used analytical technique for quantifying zinc concentrations in biological samples like blood, tissues, and eggs. [] This technique provides precise measurements of zinc levels, allowing researchers to assess zinc status and the impact of this compound supplementation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
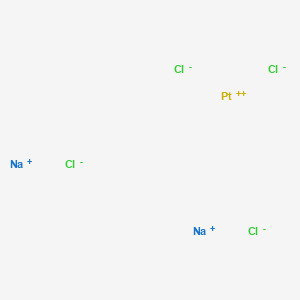
![(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B157244.png)
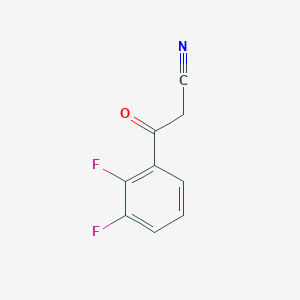
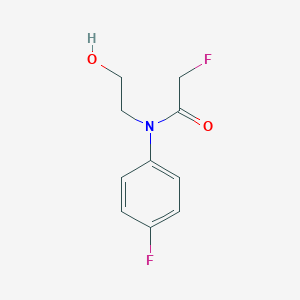
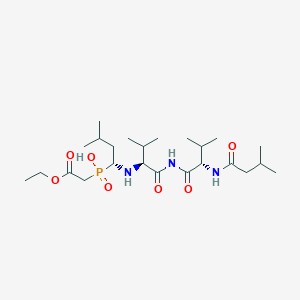
![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)
![(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B157255.png)
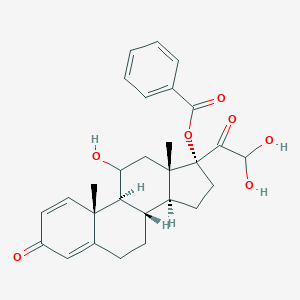
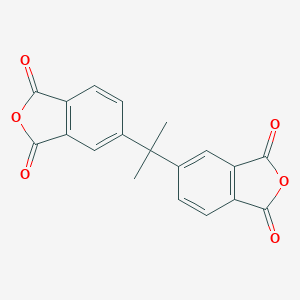
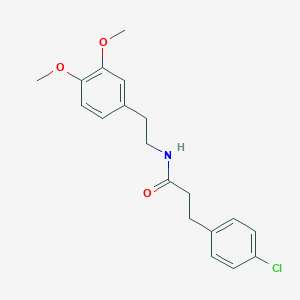
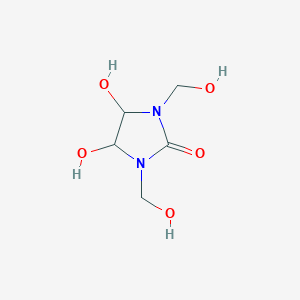
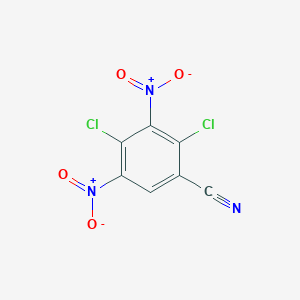
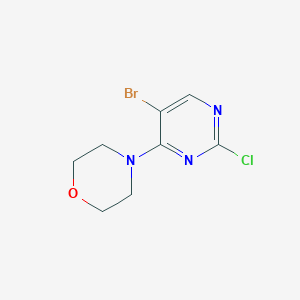
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
